2-Nitrofluorene-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

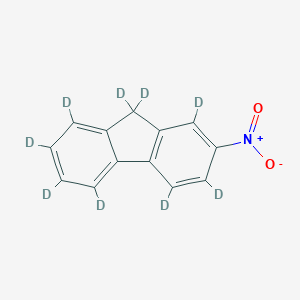

2-Nitrofluorene-d9 is a deuterated derivative of 2-nitrofluorene, a nitroaromatic compound. The deuterium atoms replace hydrogen atoms in the fluorene structure, making it useful in various scientific applications, particularly in studies involving isotopic labeling. The molecular formula of this compound is C13D9NO2, and it has a molecular weight of 220.2715 .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrofluorene-d9 typically involves the nitration of fluorene-d9. The process begins with the deuteration of fluorene to obtain fluorene-d9, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the fluorene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product. The deuteration step is crucial and is often carried out using deuterium gas or deuterated solvents .

化学反应分析

Types of Reactions: 2-Nitrofluorene-d9 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

Reduction: 2-Aminofluorene-d9

Substitution: Various substituted fluorene derivatives depending on the nucleophile used

Oxidation: Oxidized fluorene derivatives

科学研究应用

Analytical Chemistry

Internal Standard in Mass Spectrometry

2-Nitrofluorene-d9 is frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Its deuterated form allows for accurate quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in complex matrices such as environmental samples.

- Case Study : In a study analyzing PAHs in urban air samples, researchers employed this compound to improve the accuracy of their quantification methods. The compound was spiked into samples before extraction and analysis, allowing for reliable assessment of PAH concentrations in atmospheric particulate matter .

Environmental Monitoring

Detection of Nitro-PAHs

The compound is instrumental in monitoring nitro-polycyclic aromatic hydrocarbons (NPAHs) in environmental samples. Its presence can indicate pollution sources and help assess the ecological impact of industrial activities.

- Data Table: NPAH Concentrations Detected Using this compound

| Sample Location | NPAH Concentration (ng/m³) | Internal Standard Used |

|---|---|---|

| Urban Area A | 150 | This compound |

| Industrial Zone B | 300 | This compound |

| Rural Area C | 50 | This compound |

Toxicological Studies

Carcinogenicity Research

Research involving this compound has contributed to understanding the carcinogenic potential of nitro-PAHs. Studies have shown that nitro-PAHs can induce mutagenic effects, making them significant for toxicological assessments.

- Case Study : A study on the metabolic activation of nitro-PAHs demonstrated that exposure to 2-nitrofluorene resulted in increased sister chromatid exchanges in mammalian cells, indicating its potential as a mutagenic agent . This finding underscores the importance of monitoring nitro-PAHs in environments exposed to combustion processes.

Biochemical Applications

Metabolism Studies

The metabolism of this compound has been studied to understand how it transforms within biological systems. This research helps elucidate the pathways through which nitro-PAHs exert their toxic effects.

- Data Table: Metabolites Identified from this compound Metabolism

| Metabolite | Detection Method | Biological System |

|---|---|---|

| N-Hydroxy-2-acetylaminofluorene | GC-MS | Rat Liver Microsomes |

| 2-Aminofluorene | HPLC | Rabbit Urine |

| 2-Acetylaminofluorene | LC-MS | Mouse Hepatocytes |

作用机制

The mechanism of action of 2-Nitrofluorene-d9 involves its interaction with biological molecules and enzymes. The nitro group can undergo reduction to form reactive intermediates, such as hydroxylamines, which can interact with DNA and proteins. These interactions can lead to mutagenic and carcinogenic effects. The molecular targets include enzymes involved in nitroreduction and DNA .

相似化合物的比较

2-Nitrofluorene: The non-deuterated version of 2-Nitrofluorene-d9, used in similar applications but without the isotopic labeling benefits.

1-Nitrofluorene: Another nitrofluorene derivative with the nitro group at a different position, leading to different chemical properties and reactivity.

2-Aminofluorene: The reduced form of 2-Nitrofluorene, used in studies involving aminoaromatic compounds.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. The presence of deuterium atoms allows for the differentiation of the compound in complex mixtures and provides insights into the kinetic isotope effects .

生物活性

2-Nitrofluorene-d9 (C13H9D9NO2) is a deuterated analog of 2-nitrofluorene, a compound recognized for its mutagenic and carcinogenic properties. This article explores the biological activity of this compound, focusing on its metabolic pathways, mutagenicity, and toxicity across various biological systems.

Chemical Structure and Properties

This compound is characterized by a nitro group attached to a fluorene structure, with deuterium atoms replacing hydrogen atoms in specific positions. This modification aids in tracing metabolic pathways and understanding the compound's behavior in biological systems.

Metabolism and Biotransformation

Research indicates that this compound undergoes metabolic activation leading to the formation of reactive metabolites. In vivo studies have shown that after administration, it is converted into several metabolites, including 2-aminofluorene and N-hydroxy-2-aminofluorene. These metabolites are implicated in the compound's biological effects:

- Absorption and Distribution : Following oral administration in rodent models, this compound is absorbed and distributed throughout various tissues, with significant concentrations found in the liver .

- Metabolic Pathways : Enzymatic reduction of the nitro group leads to the formation of mutagenic metabolites. Studies highlight that liver microsomes from treated rats catalyze this reduction effectively .

Mutagenicity Studies

The mutagenic potential of this compound has been evaluated using several assays:

- Ames Test : This test assesses the mutagenicity using Salmonella typhimurium strains. Results indicate that this compound exhibits significant mutagenic activity, particularly in the presence of metabolic activation systems (S9 mix) derived from liver homogenates .

- Sister Chromatid Exchange (SCE) : In Chinese hamster ovary cells, this compound induced SCE at concentrations as low as 30μM, suggesting its potential to cause chromosomal damage .

Toxicological Effects

The toxicity of this compound has been assessed across different organisms:

- Acute Toxicity : Studies on aquatic organisms reveal that exposure to nitro-PAHs, including this compound, results in acute toxicity, affecting survival rates and growth metrics .

- Long-term Effects : Chronic exposure studies indicate that even low concentrations can lead to significant adverse effects on reproductive and developmental processes in model organisms .

Case Studies

- Rodent Models : In one study, Wistar rats administered with varying doses of this compound showed a dose-dependent increase in liver foci indicative of carcinogenesis. The highest dose resulted in a threefold increase over background levels of liver lesions .

- Environmental Impact : Research has linked nitro-PAHs like this compound to mutagenicity in ambient air particulate matter, emphasizing their role as environmental pollutants with significant health risks .

Data Summary

| Study Type | Organism/Model | Key Findings |

|---|---|---|

| Ames Test | Salmonella typhimurium | Significant mutagenicity with S9 activation |

| SCE Assay | Chinese hamster cells | Induced SCE at 30μM |

| Acute Toxicity | Aquatic organisms | High mortality rates at low concentrations |

| Chronic Exposure | Rodent models | Dose-dependent increase in liver lesions |

属性

IUPAC Name |

1,2,3,4,5,6,8,9,9-nonadeuterio-7-nitrofluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-14(16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOHWECQTFIEIX-MFNUZUOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。